Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-
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Overview
Description
Preparation Methods
The synthesis of Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action for Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes . Detailed studies on its exact mechanism are still under investigation.
Comparison with Similar Compounds
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- can be compared with other similar compounds such as:
Methanone, (2-amino-5-bromophenyl)-2-pyridinyl-: This compound has an amino group instead of a phenyl group, which can significantly alter its chemical properties and reactivity.
Methanone, (3-bromo-5-methylphenyl)phenyl-:
These comparisons highlight the unique structural features and reactivity of Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-, making it a valuable compound in various research fields.
Properties
CAS No. |
858035-53-7 |
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Molecular Formula |
C18H12BrNO |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
[2-(5-bromopyridin-3-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H12BrNO/c19-15-10-14(11-20-12-15)16-8-4-5-9-17(16)18(21)13-6-2-1-3-7-13/h1-12H |
InChI Key |
BQDSVDPSORWXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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